molecular formula C6H14S B167751 4-methylpentane-2-thiol CAS No. 1639-05-0

4-methylpentane-2-thiol

Cat. No.: B167751
CAS No.: 1639-05-0
M. Wt: 118.24 g/mol
InChI Key: JBCIMWBQDMBMMP-UHFFFAOYSA-N
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Description

4-methylpentane-2-thiol is an organic compound with the molecular formula C6H14S and a molecular weight of 118.240 g/mol . It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is known for its strong, unpleasant odor, characteristic of many thiols.

Preparation Methods

The synthesis of 4-methylpentane-2-thiol can be achieved through several methods. One common synthetic route involves the reaction of 4-methyl-2-pentanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the thiol group . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-methylpentane-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reduction reactions can convert disulfides back to thiols. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group is replaced by another nucleophile.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields disulfides, while reduction with lithium aluminum hydride regenerates the thiol.

Scientific Research Applications

4-methylpentane-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-methylpentane-2-thiol exerts its effects involves the reactivity of the thiol group. Thiols are known for their ability to form disulfide bonds, which are crucial in protein folding and stability. The sulfur atom in the thiol group can also participate in nucleophilic attacks, making it a versatile functional group in organic reactions .

Comparison with Similar Compounds

4-methylpentane-2-thiol can be compared to other thiols such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the position of the thiol and methyl groups.

Properties

CAS No.

1639-05-0

Molecular Formula

C6H14S

Molecular Weight

118.24 g/mol

IUPAC Name

4-methylpentane-2-thiol

InChI

InChI=1S/C6H14S/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3

InChI Key

JBCIMWBQDMBMMP-UHFFFAOYSA-N

SMILES

CC(C)CC(C)S

Canonical SMILES

CC(C)CC(C)S

Origin of Product

United States

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